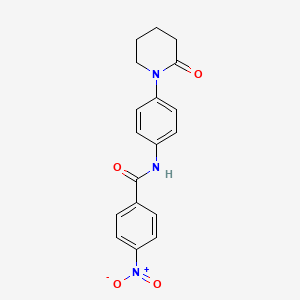![molecular formula C14H14N4O2S B2842767 N-(3-(tert-butyl)isoxazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207026-91-2](/img/structure/B2842767.png)
N-(3-(tert-butyl)isoxazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(tert-butyl)isoxazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields, including biochemistry, pharmacology, and neuroscience.
Mécanisme D'action
The mechanism of action of N-(3-(tert-butyl)isoxazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with various targets in the body, including enzymes, receptors, and ion channels. It has been shown to inhibit the activity of GSK-3 and CDK5, which are involved in various cellular processes, including cell division, differentiation, and apoptosis. It has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in various brain functions, including mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In biochemistry, it has been shown to inhibit the activity of GSK-3 and CDK5, which are involved in various cellular processes, including cell division, differentiation, and apoptosis. In pharmacology, it has been studied for its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease, cancer, and diabetes. In neuroscience, it has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in various brain functions, including mood, cognition, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-(tert-butyl)isoxazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide has various advantages and limitations for lab experiments. One advantage is that it has been shown to be effective in inhibiting the activity of GSK-3 and CDK5, which are involved in various cellular processes. Another advantage is that it has been studied for its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease, cancer, and diabetes. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to elucidate its effects on various targets in the body.
Orientations Futures
N-(3-(tert-butyl)isoxazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide has various future directions for research. One direction is to further elucidate its mechanism of action and its effects on various targets in the body. Another direction is to study its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease, cancer, and diabetes. Additionally, further research is needed to determine the optimal dosage and administration route for this compound. Finally, future research could also focus on synthesizing analogs of this compound to improve its efficacy and reduce its potential side effects.
Conclusion:
This compound is a chemical compound that has been synthesized and studied for its potential applications in various scientific research fields. Its mechanism of action involves its interaction with various targets in the body, including enzymes, receptors, and ion channels. It has various advantages and limitations for lab experiments, and its future directions for research include further elucidating its mechanism of action, studying its potential as a drug candidate for various diseases, and synthesizing analogs to improve its efficacy and reduce its potential side effects.
Méthodes De Synthèse
The synthesis of N-(3-(tert-butyl)isoxazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves the reaction of 3-(tert-butyl)-5-(4-fluorophenyl)-isoxazole-4-carboxylic acid with thionyl chloride and subsequent reaction with 2-aminobenzoic acid. The resulting compound is then treated with acetic anhydride to obtain the final product.
Applications De Recherche Scientifique
N-(3-(tert-butyl)isoxazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been studied for its potential applications in various scientific research fields. In biochemistry, it has been shown to inhibit the activity of certain enzymes, such as glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinase 5 (CDK5), which are involved in various cellular processes. In pharmacology, it has been studied for its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease, cancer, and diabetes. In neuroscience, it has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in various brain functions.
Propriétés
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-14(2,3)11-7-12(20-16-11)15-13(19)8-4-5-9-10(6-8)18-21-17-9/h4-7H,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQFOLASVKVMRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


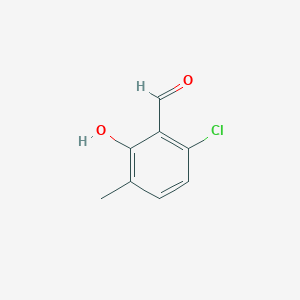
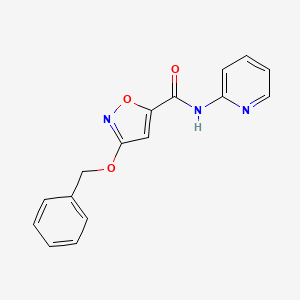
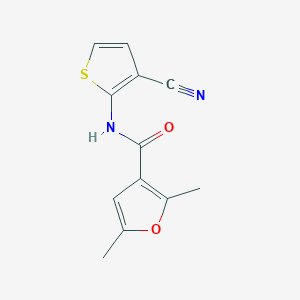
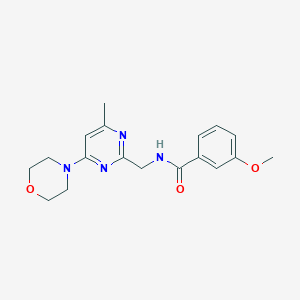
![S-[2-(Phenylmethoxycarbonylamino)propyl] ethanethioate](/img/structure/B2842692.png)
![2-(2-bromophenyl)-N-[3-(2-methylpropyl)-1H-pyrazol-5-yl]ethene-1-sulfonamide](/img/structure/B2842693.png)
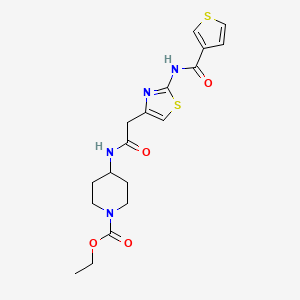
![3-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2842695.png)


![2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid](/img/structure/B2842700.png)
![N-benzyl-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2842702.png)
